Dofetilide-d4
Overview
Description
Dofetilide-d4 is a deuterium-labeled version of Dofetilide, a class III antiarrhythmic agent. It is primarily used in scientific research as an internal standard for the quantification of Dofetilide by gas chromatography or liquid chromatography-mass spectrometry. Dofetilide itself is used for the maintenance of sinus rhythm in individuals prone to atrial fibrillation and flutter .
Mechanism of Action
Target of Action
Dofetilide-d4 primarily targets the rapid component of the delayed rectifier outward potassium current (I Kr) . This specific cardiac potassium channel plays a crucial role in the repolarization phase of the cardiac action potential .
Pharmacokinetics
The parent compound, dofetilide, has a bioavailability of 96% when administered orally . It also has a protein binding capacity of 60%-70% and an elimination half-life of 10 hours
Action Environment
It is known that various factors, such as other medications, can interact with dofetilide and potentially affect its action Therefore, it is reasonable to assume that similar interactions could occur with this compound
Biochemical Analysis
Biochemical Properties
Dofetilide-d4 plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary mechanism of action of this compound involves selectively inhibiting the rapidly activating inward rectifying component of net delayed rectifier K+ current . This interaction significantly influences the biochemical reactions within the body .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound is known to prolong cardiac action potential duration , which can have significant implications for cellular function and health.
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its ability to exert effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The mechanism of action of this compound involves the blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound was given intravenously at doses of 10 (D10) and 80 (D80) mg/kg to dogs with AF induced either after 7 days of RAP at 400 bpm or in the presence of CHF induced by rapid ventricular pacing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dofetilide-d4 involves the incorporation of deuterium atoms into the Dofetilide molecule. One method includes the joint reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloro oxethyl)nitrophenyl, followed by methylation to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine. This intermediate undergoes conventional reduction and methylsulfonylation reactions .
Industrial Production Methods
The industrial production of this compound is similar to that of Dofetilide, with additional steps to introduce deuterium. The process involves multiple steps of synthesis, purification, and quality control to ensure the incorporation of deuterium atoms and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dofetilide-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Dofetilide-d4 is widely used in scientific research for:
Pharmacokinetic Studies: Used as an internal standard in the quantification of Dofetilide in biological samples.
Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium labeling on drug metabolism.
Analytical Chemistry: Used in the development and validation of analytical methods for the detection and quantification of Dofetilide
Comparison with Similar Compounds
Similar Compounds
Amiodarone: Another class III antiarrhythmic agent with broader effects on multiple ion channels.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dronedarone: A derivative of Amiodarone with fewer side effects but similar antiarrhythmic properties.
Uniqueness
Dofetilide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Unlike Amiodarone, it does not have pulmonary or hepatotoxicity, making it a safer alternative for long-term use .
Properties
IUPAC Name |
N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMWRCNAAVVAI-QZPARXMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dofetilide D4 and why is it used in this research?
A1: Dofetilide D4 is a deuterated form of the drug Dofetilide. It serves as an internal standard in the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method described in the study []. Using a deuterated internal standard helps compensate for the matrix effect, a common challenge in mass spectrometry analysis where other components in the sample can interfere with the detection of the target analyte.
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